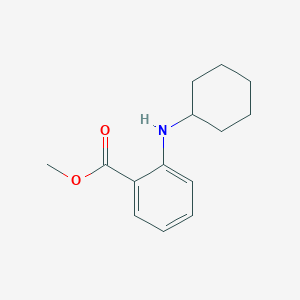

Methyl 2-(cyclohexylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyclohexylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h5-6,9-11,15H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXSNKDIVLBOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298171 | |

| Record name | Methyl 2-(cyclohexylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10286-54-1 | |

| Record name | Methyl 2-(cyclohexylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10286-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(cyclohexylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Cyclohexylamino Benzoate and Its Analogues

Reductive Amination Protocols for Methyl Anthranilate Derivatives

Reductive amination is a highly effective method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate. wikipedia.org This one-pot process is valued for its efficiency and is widely applied in the synthesis of secondary and tertiary amines. frontiersin.orgnih.gov

Optimization of Hydride Sources and Activating Agents for Iminium Ion Formation

The core of reductive amination involves two key steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction. The efficiency of this process hinges on the careful selection of both the reducing agent (hydride source) and any activating agents used to promote imine formation. wikipedia.org

Common hydride sources include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). While NaBH₄ is a powerful reducing agent, it can also reduce the initial aldehyde or ketone. NaBH₃CN and NaBH(OAc)₃ are milder, more selective reagents that typically reduce the protonated imine (iminium ion) much faster than they reduce the carbonyl starting material, making them ideal for one-pot reactions. organic-chemistry.org

The initial condensation between the amine (methyl anthranilate) and the ketone (cyclohexanone) to form the imine can be slow, particularly with less nucleophilic aromatic amines. To accelerate this step and shift the equilibrium towards the imine, activating agents are often employed. These can be acidic catalysts that protonate the carbonyl oxygen, making the carbon more electrophilic. Lewis acids, such as titanium(IV) isopropoxide (Ti(i-PrO)₄), or protic acids like p-toluenesulfonic acid can be used. organic-chemistry.org The reaction is generally performed under neutral or weakly acidic conditions to ensure the amine nucleophile is not fully protonated and rendered unreactive. wikipedia.org

Table 1: Common Reagents for Reductive Amination

| Role | Reagent | Key Features |

| Hydride Source | Sodium Borohydride (NaBH₄) | Strong reductant; can reduce starting carbonyls. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over carbonyls; toxic cyanide byproduct. | |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective for imines; non-toxic; often the reagent of choice. | |

| Activating Agent | Titanium(IV) isopropoxide (Ti(i-PrO)₄) | Lewis acid; acts as a dehydrating agent. |

| p-Toluenesulfonic acid | Brønsted acid catalyst. | |

| Catalyst | Palladium, Nickel | Used with H₂ gas in catalytic reductive amination. frontiersin.org |

Substrate Scope and Limitations in Reductive Amination of Methyl Anthranilate with Cyclohexanone (B45756)

The direct reductive amination between methyl anthranilate and cyclohexanone presents specific challenges. Methyl anthranilate is an aromatic amine, which is generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the benzene (B151609) ring. This can slow down the initial attack on the cyclohexanone carbonyl, making imine formation the rate-limiting step.

Furthermore, the reaction can be complicated by side reactions. Over-alkylation to form a tertiary amine is a common issue in reductive aminations, though it is less of a concern when starting with a secondary amine product. frontiersin.org Another potential issue is the self-condensation of cyclohexanone or undesired reactions involving the ester group of methyl anthranilate under harsh conditions.

To overcome these limitations, reaction conditions must be carefully optimized. The use of an appropriate activating agent is crucial to facilitate imine formation. While specific studies on the reductive amination of methyl anthranilate with cyclohexanone are not extensively detailed in the literature, related transformations suggest that catalysts like nickel or cobalt complexes under hydrogen pressure can be effective for coupling aromatic amines with ketones. nih.govacs.org Biocatalytic methods using imine reductases (IREDs) are also an emerging, environmentally benign alternative, showing success in the amination of cyclohexanone, although their efficiency with secondary amines can be variable. researchgate.net

Isocyanide-Based Multicomponent Reactions (IMCRs) in Scaffold Construction

Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (Ugi-4CR), are powerful tools in combinatorial chemistry for rapidly generating molecular complexity from simple starting materials. nih.govnumberanalytics.com These reactions are highly atom-economical and ideal for producing libraries of structurally diverse compounds. wikipedia.org

Ugi Reaction Applications in Methyl 2-(cyclohexylamino)benzoate Scaffold Formation

The Ugi reaction brings together four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—in a single step to form a di-peptide-like α-acylamino amide. wikipedia.orgamerigoscientific.com This methodology is directly applicable to the synthesis of analogues of this compound. By using anthranilic acid as the bifunctional amine and carboxylic acid component, the reaction can be simplified to a three-component process. researchgate.net

Research has demonstrated the successful use of a Ugi three-component, four-center reaction (U-4C-3CR) involving anthranilic acid, various substituted benzaldehydes, and cyclohexyl isocyanide. researchgate.netresearchgate.net In this process, anthranilic acid serves as both the amine and carboxylic acid components. The reaction proceeds smoothly in a solvent like methanol (B129727), and upon completion, the anthranilic acid's carboxyl group is esterified to yield the final methyl ester product. researchgate.net

The scope of this reaction is broad with respect to the aldehyde component. A range of substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups, can be used effectively. For example, the reaction of anthranilic acid, cyclohexyl isocyanide, and 3-nitrobenzaldehyde (B41214) in methanol at 50°C resulted in a 98% yield of the corresponding product, methyl 2-((2-(cyclohexylamino)-1-(4-nitrophenyl)-2-oxoethyl)amino)benzoate. researchgate.net

Table 2: Ugi Reaction of Anthranilic Acid, Cyclohexyl Isocyanide, and Substituted Benzaldehydes researchgate.net

| Aldehyde Substituent | Product Yield (%) |

| H | 95 |

| 4-CH₃ | 96 |

| 4-OCH₃ | 97 |

| 4-Cl | 94 |

| 4-NO₂ | 98 |

| 3-NO₂ | 98 |

| 2-Cl | 92 |

Yields correspond to the formation of methyl 2-((2-(cyclohexylamino)-2-oxo-1-arylethyl)amino)benzoate derivatives as reported. researchgate.net

The mechanism of the Ugi reaction is a well-established, multi-step sequence that drives the formation of the complex product. wikipedia.org

Imine Formation: The reaction initiates with the condensation of the amine (the amino group of anthranilic acid) and the aldehyde (a substituted benzaldehyde) to form a Schiff base, or imine. Water is eliminated in this step. numberanalytics.com

Iminium Ion Activation: The carboxylic acid component (the carboxyl group of anthranilic acid) protonates the imine, generating a highly electrophilic iminium ion. nih.govwikipedia.org

Nucleophilic Attack by Isocyanide: The nucleophilic carbon of the isocyanide (cyclohexyl isocyanide) attacks the iminium ion, forming a new carbon-carbon bond and resulting in a nitrilium ion intermediate. amerigoscientific.com

Second Nucleophilic Addition: The carboxylate anion, now deprotonated, acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. This forms an O-acyl isoamide intermediate. wikipedia.org

Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement. The acyl group migrates from the oxygen atom to the nitrogen atom, yielding the stable α-acylamino amide final product. This irreversible step is the thermodynamic driving force for the entire reaction sequence. wikipedia.orgamerigoscientific.com

This elegant cascade of reversible steps, culminating in the irreversible Mumm rearrangement, makes the Ugi reaction a robust and high-yielding method for constructing complex molecular scaffolds. wikipedia.org

Passerini Reaction Strategies for α-Acyloxy Carboxamide Analogues

The Passerini three-component reaction (P-3CR) stands as a cornerstone of isocyanide-based multicomponent reactions, offering a highly efficient, atom-economical pathway to α-acyloxy carboxamides. mdpi.comdntb.gov.ua This reaction involves the condensation of a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide in a single pot to generate a complex product that incorporates nearly all atoms of the starting materials. mdpi.comresearchgate.net The versatility of the P-3CR allows for the creation of large, diverse libraries of compounds by simply varying the substituents on the three core components. mdpi.comresearchgate.net

In the context of this compound analogues, the Passerini reaction provides a direct route to complex structures featuring the characteristic cyclohexylamino carboxamide moiety. A notable application is the synthesis of 1,3-phenylenebis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) dibenzoate, which was achieved through a double Passerini reaction. acs.org This demonstrates the power of the reaction to build intricate molecules from simple precursors. acs.org The general procedure involves dissolving the aldehyde, carboxylic acid, and isocyanide components in a suitable aprotic solvent, such as dichloromethane (B109758), and stirring at room temperature. mdpi.com

The stability and utility of the resulting α-acyloxy carboxamide skeleton have been a subject of investigation. While the ester linkage can be susceptible to hydrolysis by esterases, strategic modification of the substituents can enhance metabolic stability, making these compounds more suitable for applications where chemical robustness is required. acs.orgnih.gov Research has shown that bulky groups can sterically hinder enzymatic hydrolysis, leading to more stable molecules. nih.gov

Table 1: Examples of Passerini Reaction Components for Analogue Synthesis

| Carbonyl Component | Carboxylic Acid | Isocyanide | Resulting Analogue Structure |

| 1,3-Benzenedicarbaldehyde | Benzoic Acid | Cyclohexyl Isocyanide | 1,3-Phenylenebis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) dibenzoate acs.org |

| Various Bisaldehydes | Alkyl or Aryl Carboxylic Acid | Cyclohexyl Isocyanide | 1,1′-(Aryl)bis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) di(alkanoate and benzoate)s researchgate.net |

| 4-Nitrobenzaldehyde | Masticadienonic Acid | tert-Butyl Isocyanide | Triterpenoid-derived α-acyloxycarboxamide mdpi.com |

"On-Water" Sonochemical Enhancements in Multicomponent Synthesis

In the pursuit of greener and more efficient chemical processes, the combination of "on-water" synthesis and sonochemistry has emerged as a powerful tool. researchgate.netrsc.org Performing reactions in water, as opposed to traditional organic solvents, offers significant environmental and safety benefits. Ultrasound irradiation provides a form of energy that can dramatically accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This enhancement is attributed to acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles, which creates localized hotspots of intense temperature and pressure.

This methodology has been successfully applied to the multicomponent synthesis of analogues of this compound. Specifically, an ultrasound-promoted, catalyst-free Passerini reaction was used to synthesize a series of novel 1,1′-(aryl)bis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) di(alkanoate and benzoate) derivatives. researchgate.net The reaction, conducted by reacting bisaldehydes, carboxylic acids, and cyclohexyl isocyanide in water under ultrasonic irradiation, was remarkably efficient. researchgate.net

The key advantages of this "on-water" sonochemical approach are highlighted by the experimental findings. researchgate.net

Table 2: Comparison of Synthesis Methods for bis-Passerini Adducts

| Parameter | Conventional Method (in Toluene) | "On-Water" Sonochemical Method |

| Catalyst | Not specified, may require one | None researchgate.net |

| Solvent | Toluene researchgate.net | Water researchgate.net |

| Reaction Time | Days researchgate.net | 4-5 minutes researchgate.net |

| Yield | Not specified | 87-96% researchgate.net |

| Environmental Impact | Higher (uses organic solvent) | Lower ("green" chemistry) rsc.org |

This protocol not only represents a significant improvement in efficiency but also aligns with the principles of sustainable chemistry by eliminating the need for catalysts and volatile organic solvents. researchgate.netrsc.org

Alternative Synthetic Routes and Transformations

Beyond multicomponent reactions, other synthetic strategies provide access to related heterocyclic systems and urea (B33335) derivatives, showcasing the broader chemical context of this compound's structural motifs.

Cyclization Reactions of Ureido-benzoate Precursors

A significant alternative transformation involves the cyclization of ureido-benzoate precursors to form quinazoline (B50416) and quinazolinone derivatives. nih.gov These fused heterocyclic systems are of considerable interest due to their presence in numerous biologically active compounds. nih.govresearchgate.netresearchgate.net The synthesis typically begins with o-ureidobenzoic acids, which can be prepared from the corresponding anthranilic acid (2-aminobenzoic acid) and a cyanate (B1221674) source like potassium cyanate. nih.gov

The subsequent cyclization of the o-ureidobenzoic acid, often achieved through heating or treatment with a dehydrating agent, leads to the formation of the quinazoline ring system. For instance, the fusion of anthranilic acid with urea directly yields 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. nih.gov These methods provide a foundational route to a class of compounds structurally related to the precursors of this compound, where the open-chain amino-benzoate structure is transformed into a rigid bicyclic system. nih.govasianpubs.org

Catalytic Titanium-Mediated Approaches to Related Urea Derivatives

The development of catalytic systems using earth-abundant and non-toxic metals is a major focus of modern synthetic chemistry. researchgate.net Titanium, in particular, has emerged as a valuable catalyst for a variety of organic transformations, including those relevant to the synthesis of urea derivatives and their precursors. researchgate.netresearchgate.net

Titanium-catalyzed hydroaminoalkylation represents an atom-economical method for forming C-N bonds, a key step in the synthesis of complex amines and, by extension, ureas. researchgate.netubc.caacs.org Researchers have developed cost-efficient titanium catalysts, generated in situ from commercially available precursors like Ti(NMe₂)₄ and simple urea-derived proligands. ubc.caacs.org These catalytic systems demonstrate high activity and selectivity in the reaction of amines with alkenes. researchgate.netacs.org While the direct product is an amine, this methodology is crucial for constructing the N-alkylated backbones that can be further elaborated into urea derivatives. The use of urea-based ligands in these titanium catalytic systems highlights a direct link to the chemistry of urea-containing compounds. ubc.carsc.org Furthermore, separate research has shown that N,N'-diarylureas can themselves act as highly active organocatalysts in other transformations, such as the base-mediated generation of epoxides, demonstrating the versatile chemical reactivity of the urea motif. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 2-(cyclohexylamino)benzoate and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped out.

¹H NMR Spectral Analysis and Proton Chemical Shifts

A representative example, Methyl 2-((1-(2-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl)amino)benzoate , showcases the typical chemical shifts observed arkat-usa.org:

Amide and Amine Protons (NH): These protons appear as doublets at high chemical shifts, typically in the range of δ 8.74 ppm and δ 6.48 ppm, with their coupling to adjacent methine protons providing evidence of their connectivity arkat-usa.org.

Aromatic Protons (Ar-H): The protons on the benzoate (B1203000) and substituted phenyl rings resonate in the aromatic region (δ 6.36-7.97 ppm). Their multiplicity and coupling constants are dictated by the substitution pattern on the rings arkat-usa.org.

Methine Protons (CH): The methine proton adjacent to the amino and chloro-phenyl groups appears as a doublet around δ 5.40 ppm arkat-usa.org. The methine proton of the cyclohexyl group is often observed as a multiplet in the upfield region (δ 3.77-3.88 ppm) due to coupling with multiple neighboring protons arkat-usa.org.

Methyl Protons (OCH₃): The methyl ester protons are characteristically found as a sharp singlet in the upfield region, typically around δ 3.92 ppm arkat-usa.org.

Cyclohexyl Protons (CH₂): The ten protons of the cyclohexyl ring's methylene (B1212753) groups appear as a complex multiplet in the most upfield region of the spectrum (δ 1.02-2.01 ppm) arkat-usa.org.

The following table summarizes the key proton chemical shifts for a representative derivative:

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Amine NH | 8.74 | d | arkat-usa.org |

| Amide NH | 6.48 | d | arkat-usa.org |

| Aromatic Ar-H | 6.36 - 7.97 | m | arkat-usa.org |

| Methine CH (on backbone) | 5.40 | d | arkat-usa.org |

| Methine CH (cyclohexyl) | 3.77 - 3.88 | m | arkat-usa.org |

| Methyl OCH₃ | 3.92 | s | arkat-usa.org |

| Cyclohexyl CH₂ | 1.02 - 2.01 | m | arkat-usa.org |

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

The ¹³C NMR spectra of this compound derivatives provide complementary information to the ¹H NMR data, confirming the carbon skeleton of the molecule.

For a series of these derivatives, the following characteristic carbon chemical shifts are observed arkat-usa.org:

Carbonyl Carbons (C=O): The ester and amide carbonyl carbons are the most deshielded, appearing at the lowest field, typically in the range of δ 167.7-169.1 ppm arkat-usa.org.

Aromatic Carbons (Ar-C): The carbon atoms of the aromatic rings resonate between δ 110.4 ppm and δ 149.0 ppm. The specific shifts are influenced by the nature and position of the substituents arkat-usa.org.

Methine Carbons (CH): The methine carbons of the main chain and the cyclohexyl group appear in the mid-field region, with typical shifts around δ 56.2-59.3 ppm and δ 48.1-48.6 ppm, respectively arkat-usa.org.

Methyl Carbon (OCH₃): The carbon of the methyl ester group is consistently found at approximately δ 51.8-52.1 ppm arkat-usa.org.

Cyclohexyl Carbons (CH₂): The methylene carbons of the cyclohexyl ring are observed in the upfield region, generally between δ 24.5 ppm and δ 32.8 ppm arkat-usa.org.

A summary of the ¹³C NMR chemical shifts for a representative derivative is presented in the table below:

| Functional Group | Chemical Shift (δ, ppm) | Reference |

| Carbonyl C=O | 167.7 - 169.1 | arkat-usa.org |

| Aromatic C | 110.4 - 149.0 | arkat-usa.org |

| Methine CH (on backbone) | 56.2 - 59.3 | arkat-usa.org |

| Methine CH (cyclohexyl) | 48.1 - 48.6 | arkat-usa.org |

| Methyl OCH₃ | 51.8 - 52.1 | arkat-usa.org |

| Cyclohexyl CH₂ | 24.5 - 32.8 | arkat-usa.org |

Advanced NMR Techniques for Stereochemical Assignment

While one-dimensional ¹H and ¹³C NMR are excellent for establishing the basic structure, two-dimensional (2D) NMR techniques are often necessary to determine the stereochemistry of complex molecules. For molecules like this compound and its derivatives, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

NOESY: This technique can be used to establish through-space correlations between protons that are in close proximity, which is crucial for assigning the relative stereochemistry of substituents on a ring or a chiral center.

Although specific studies applying these advanced techniques to this compound were not found, their application to similar heterocyclic and substituted aromatic compounds is well-documented and would be a standard approach for unambiguous structural and stereochemical elucidation.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding environment.

Vibrational Mode Analysis and Functional Group Identification

The IR spectra of the derivatives of this compound show characteristic absorption bands that correspond to the various functional groups within the molecule arkat-usa.org.

N-H Stretching: The N-H stretching vibrations of the amine and amide groups typically appear as distinct bands in the region of 3130-3341 cm⁻¹ arkat-usa.org. The presence of two bands in some derivatives suggests different environments for the two N-H protons arkat-usa.org.

C-H Stretching: The aromatic and aliphatic C-H stretching vibrations are observed in the 2852-2953 cm⁻¹ region arkat-usa.org.

C=O Stretching: The carbonyl stretching of the ester and amide groups gives rise to strong absorption bands in the range of 1642-1686 cm⁻¹. The presence of two distinct bands in this region is characteristic of these two different carbonyl environments arkat-usa.org.

C-N and C-O Stretching: The stretching vibrations of the C-N and C-O single bonds are typically found in the fingerprint region of the spectrum, often coupled with other vibrations.

The following table summarizes the key IR absorption bands for derivatives of this compound:

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | 3130 - 3341 | arkat-usa.org |

| C-H Stretching (aliphatic) | 2852 - 2953 | arkat-usa.org |

| C=O Stretching (ester and amide) | 1642 - 1686 | arkat-usa.org |

While experimental Raman spectra for this compound were not found in the searched literature, Raman spectroscopy would be expected to provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Interpretation of Vibrational Spectra through Potential Energy Distribution (PED) Analysis

A deeper understanding of the vibrational modes can be achieved through computational methods, specifically through a Potential Energy Distribution (PED) analysis. PED calculations, often performed using density functional theory (DFT), allow for the assignment of each observed vibrational band to the specific internal coordinates (bond stretches, angle bends, etc.) that contribute to it.

Although a PED analysis for this compound is not available, studies on related molecules demonstrate the power of this technique. For example, a PED analysis of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate was used to interpret its IR spectrum in detail. Such an analysis can differentiate between complex overlapping vibrations in the fingerprint region and provide a more precise assignment of the vibrational modes. The VEDA (Vibrational Energy Distribution Analysis) program is a commonly used tool for performing these calculations. The accuracy of PED analysis depends on the level of theory and basis set used in the DFT calculations.

X-ray Crystallographic Analysis for Solid-State Structural Conformation

A comprehensive search of crystallographic databases indicates that the specific crystal structure of this compound has not been deposited or published. Therefore, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles are not available at this time. An X-ray crystallographic analysis would be required to definitively determine the three-dimensional arrangement of the atoms in the solid state, including the conformation of the cyclohexyl ring and the planarity of the benzoate group.

Table 3: Required Data for X-ray Crystallographic Analysis

| Crystallographic Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths and Angles | Precise intramolecular distances and angles |

Computational and Theoretical Investigations of Methyl 2 Cyclohexylamino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into the electronic behavior of molecules. These methods are used to predict a wide array of properties, including molecular energies, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scirp.org Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. A common approach for molecules like Methyl 2-(cyclohexylamino)benzoate involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, which combines the strengths of Hartree-Fock theory with density functional approximations. scirp.orgnih.gov

Hartree-Fock (HF) is a foundational ab initio ("from the beginning") method that provides an approximate solution to the Schrödinger equation without relying on empirical data. scirp.org The HF method treats electron-electron repulsion in an averaged way rather than accounting for instantaneous electron correlation. While this simplification makes HF computationally less intensive than more advanced methods, it also limits its accuracy for predicting absolute energies.

In contemporary research, HF calculations are often used as a starting point for more sophisticated post-Hartree-Fock methods or as a component within hybrid DFT functionals like B3LYP. scirp.orgnih.gov For this compound, an HF calculation would provide a qualitative understanding of its molecular orbitals and a baseline for its electronic properties. However, for quantitative predictions of reaction energies or fine electronic details, methods that include electron correlation, such as DFT or Møller-Plesset perturbation theory (MP2), are generally preferred. jetir.org

The accuracy and efficiency of any DFT or ab initio calculation are critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. uomustansiriyah.edu.iq Larger basis sets provide a more accurate representation of the orbitals but at a significantly higher computational cost. jetir.org

For organic molecules like this compound, the Pople-style basis sets, such as 6-31G or the more extensive 6-311G, are widely used. scirp.orgresearchgate.net These are split-valence basis sets, meaning they use more than one function to describe the valence orbitals, which are most important for chemical bonding. wikipedia.org To improve accuracy, these basis sets are often augmented with:

Polarization functions (d,p): These functions, denoted by an asterisk or (d,p) (e.g., 6-31G(d,p)), allow orbitals to change shape and are crucial for accurately describing bonding in cyclic systems and polar bonds. wikipedia.org

Diffuse functions (+): Denoted by a plus sign (e.g., 6-31+G(d,p)), these functions are important for describing anions or systems with significant non-covalent interactions where electrons are held more loosely. gaussian.com

The selection involves a trade-off: a minimal basis set like STO-3G is fast but provides only qualitative results, whereas a triple-zeta basis set with polarization and diffuse functions (e.g., 6-311++G(d,p)) offers high accuracy for a much greater computational expense. jetir.orgwikipedia.org

Molecular Geometry Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. nih.gov

For a flexible molecule like this compound, this is complicated by the existence of multiple conformers. Conformational analysis is performed to identify the different stable spatial arrangements and their relative energies. nih.gov Key areas of flexibility in this molecule include:

Rotation around the C-N bond connecting the cyclohexyl ring and the benzoate (B1203000) group.

The orientation of the methyl ester group (-COOCH₃).

The chair, boat, or twist-boat conformations of the cyclohexyl ring itself.

Computational studies on related N-substituted molecules show that methylation or other substitutions can significantly alter the preferred conformation, for instance, by shifting the dihedral angle of an amide bond from an anti to a syn arrangement to minimize steric hindrance. researchgate.netnih.gov A comprehensive conformational analysis of this compound would involve systematically rotating these bonds and performing geometry optimization on each starting structure to find all local energy minima. The conformer with the lowest calculated energy is the global minimum and represents the most probable structure of the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

HOMO: This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more likely to react as a nucleophile.

LUMO: This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is more susceptible to attack by nucleophiles and is considered a good electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich anthranilate ring system (the benzene (B151609) ring and the amino nitrogen), while the LUMO would likely be distributed across the π-system of the aromatic ring and the carbonyl group. Calculating these orbital energies via DFT provides direct insight into the molecule's kinetic stability and reactivity profile. nih.gov

Table 2: Interpreting Frontier Molecular Orbital Data

| FMO Parameter | Definition | Chemical Interpretation |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater electron-accepting ability (electrophilicity). |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. This tool is exceptionally useful for identifying sites of electrophilic and nucleophilic attack. researchgate.netmdpi.com

Negative Regions (Red/Yellow): These areas correspond to an excess of electron density and are characteristic of nucleophilic sites. They are attractive to electrophiles.

Positive Regions (Blue): These areas correspond to a deficiency of electron density (often around hydrogen atoms bonded to electronegative atoms) and are characteristic of electrophilic sites. They are susceptible to nucleophilic attack. nih.gov

Neutral Regions (Green): These areas have a relatively neutral potential.

For this compound, an MEP map would be expected to show significant negative potential localized around the electronegative oxygen atoms of the carbonyl and ester groups, as well as the nitrogen atom of the amino group. researchgate.netresearchgate.net These sites would be the most likely to interact with electrophiles or engage in hydrogen bonding. Conversely, the hydrogen atom on the amino group and hydrogens on the aromatic ring would likely exhibit positive potential, marking them as sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge transfer, conjugative interactions, and intramolecular hydrogen bonding. For this compound, an NBO analysis would elucidate the electronic delocalization between the donor (lone pair) and acceptor (antibonding) orbitals.

Key interactions that would be quantified are the hyperconjugative interactions, which are crucial for understanding the molecule's stability. For instance, one would expect to analyze the stabilization energy E(2) associated with the delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbitals of the benzene ring (π(C-C)) and the carbonyl group (π(C=O)). Similarly, interactions involving the lone pairs of the oxygen atoms in the ester group would be examined. The magnitude of these E(2) values would provide a quantitative measure of the intramolecular charge transfer and the strength of these electronic interactions.

Prediction and Simulation of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their vibrational and electronic properties.

Theoretical Vibrational Frequencies and Intensities

The theoretical vibrational spectrum of this compound could be calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). The calculation would yield the harmonic vibrational frequencies, their corresponding IR intensities, and Raman scattering activities.

Key vibrational modes of interest would include:

N-H stretching: Typically found in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretches, usually between 2850-3100 cm⁻¹.

C=O stretching: The ester carbonyl group would exhibit a strong absorption band, typically around 1700-1730 cm⁻¹.

C-N stretching: Found in the 1250-1350 cm⁻¹ range.

C-O stretching: Ester C-O stretches appear in the 1000-1300 cm⁻¹ region.

Ring vibrations: Vibrations of the cyclohexyl and benzene rings.

A Potential Energy Distribution (PED) analysis would be necessary to provide a detailed assignment of each calculated vibrational mode.

Computed NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the same level of theory used for geometry optimization. The computed isotropic shielding values are then converted to chemical shifts relative to a reference standard, usually Tetramethylsilane (TMS).

These calculations would predict the chemical shifts for all unique protons and carbon atoms in the molecule, including those on the cyclohexyl ring, the benzene ring, and the methyl ester group. Comparing these computed shifts with experimental data is a powerful method for structural elucidation and confirmation.

Thermodynamic Property Derivations

Based on the calculated vibrational frequencies from a DFT study, various thermodynamic properties of this compound can be derived as a function of temperature. These properties, calculated from the principles of statistical mechanics, include:

Heat Capacity (C⁰p, C⁰v)

Entropy (S⁰)

Enthalpy (H⁰)

These calculations would provide valuable insight into the thermal behavior of the molecule.

Advanced Theoretical Applications (e.g., Hyperpolarizability)

The nonlinear optical (NLO) properties of a molecule can be investigated by calculating the first-order hyperpolarizability (β). This property is a measure of how the molecule's dipole moment changes in the presence of a strong external electric field and is crucial for the development of new NLO materials. The calculation, typically performed using DFT methods, would provide the components of the hyperpolarizability tensor. A large β value would suggest that this compound could have potential applications in NLO devices.

Biological Activity and Mechanistic Pharmacology of Methyl 2 Cyclohexylamino Benzoate Analogues

Antimicrobial Efficacy and Spectrum of Activity

Analogues of Methyl 2-(cyclohexylamino)benzoate have been the subject of antimicrobial research, with studies investigating their effectiveness against various pathogens. The structural characteristics of these molecules play a crucial role in determining their spectrum and potency.

Pseudomonas aeruginosa is a notable Gram-negative bacterium known for its intrinsic and acquired resistance to multiple antibiotics, making it a challenging pathogen to treat. nih.gov While research directly on this compound is limited, studies on analogous structures provide insight. For instance, certain N,N-disubstituted 2-aminobenzothiazoles, which share a core aminobenzoic acid-related structure, were found to be inactive against P. aeruginosa. nih.gov This lack of activity was attributed to the compounds being substrates for bacterial efflux pumps, which actively remove the substances from the bacterial cell, thereby diminishing their antibacterial effect. nih.gov

However, other related compounds have shown promise. Secondary metabolites from different strains of Pseudomonas aeruginosa themselves include a variety of antimicrobial substances, indicating that this class of bacteria is susceptible to specific chemical structures. nih.gov For example, phenazine (B1670421) compounds like phenazine-1-carboxylic acid and pyocyanin (B1662382) produced by P. aeruginosa have known antimicrobial properties. nih.gov Furthermore, studies on other benzoate-related structures have shown activity. The green tea polyphenol (-)-epigallocatechin-3-gallate (EGCG), which contains a benzoate (B1203000) moiety, has demonstrated antimicrobial activity against P. aeruginosa, with Minimum Inhibitory Concentrations (MICs) reported to be between 200 and 400 μg/ml for different strains. researchgate.net This suggests that while some benzoate analogues are ineffective due to efflux, others can successfully inhibit the growth of this pathogen.

The relationship between the chemical structure of benzoate analogues and their antimicrobial power is a key area of investigation. Studies on various related series of compounds highlight critical determinants of activity. For a series of N,N-disubstituted 2-aminobenzothiazoles, the presence of an N-propyl imidazole (B134444) moiety was found to be essential for antibacterial activity against Staphylococcus aureus. nih.gov

In a different study on isoxazolylnaphthoquinones, which are structurally distinct but whose activity is also studied in relation to their chemical structure, modifications significantly impacted efficacy. The introduction of a second methyl group on the isoxazol ring led to a decrease in both antibacterial activity and the generation of superoxide (B77818) anions, the proposed mechanism of action. researchgate.net This highlights that even small structural changes can profoundly affect biological function.

For antimicrobial peptides, which are sometimes studied as models for synthetic antimicrobial development, characteristics such as net charge, hydrophobicity, and amphipathicity are crucial for their interaction with bacterial membranes. nih.gov These principles of molecular interaction and structural optimization are broadly applicable in the design of new antimicrobial agents based on scaffolds like this compound.

Potential Anti-inflammatory Properties of Related Benzoate Derivatives

Benzoic acid and its derivatives are well-known for their potential as anti-inflammatory agents. researchgate.netgoogle.com The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. researchgate.netnih.gov Quantum chemical studies have proposed a two-way charge transfer model for the binding of benzoic acids to COX, where an electrostatic orientation effect is crucial for effective binding to the receptor site. nih.gov

Recent research has focused on designing novel benzoate derivatives with enhanced anti-inflammatory effects. A series of 3-substituted 5-amidobenzoate derivatives were identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases. acs.org One of the optimal compounds, methyl 3-(1H-benzo[d]imidazol-2-yl)-5-(2-(p-tolyl) acetamido)benzoate, demonstrated a very high inhibitory concentration (IC50) of 0.70 nM. acs.org This compound was shown to significantly decrease the secretion of inflammatory cytokines like IL-1β, TNF-α, and IL-6 in LPS-stimulated macrophages. acs.org

The table below summarizes the antagonistic activity of selected benzoate derivatives against the P2Y14 receptor, illustrating the structure-activity relationship.

| Compound | Substituent on Benzene (B151609) Ring | IC50 (nM) |

| 8 | p-tolyl | 1.3 |

| 40 | o-tolyl | >100 |

| 41 | m-tolyl | >100 |

| 45 | p-tolyl (with benzimidazole) | 0.70 ± 0.01 |

This table illustrates the impact of substituent position and heterocyclic groups on the anti-inflammatory potential of benzoate derivatives, as measured by P2Y14R antagonism. acs.org

Antineoplastic Investigations in Analogous Compounds

Analogues of the benzoate structure have been investigated for their potential as anticancer agents. The benzosuberene ring system, a fused aryl-alkyl structure, has served as a valuable core for developing inhibitors of tubulin assembly. nih.gov These agents disrupt the formation of microtubules, which are essential for cell division, leading to antiproliferative effects. A phenolic-based benzosuberene analogue demonstrated potent cytotoxicity in the picomolar range. nih.gov

Structure-activity relationship studies on these compounds revealed that modifications, such as the introduction of a fluorine or chlorine atom on the fused aryl ring, resulted in analogues that were strong inhibitors of tubulin assembly (IC50 ≈ 1.0 μM) and highly cytotoxic to human cancer cell lines. nih.gov

Another class of related compounds, benzopyranoxanthones, has also been synthesized and evaluated for cytotoxic activity. nih.gov In this series, linear isomers were found to be more potent than their angular counterparts. The most active compound, cis-3,4-Diacetoxy-5-methoxy-2,2-dimethyl-3,4-dihydro-2H,6H-benzo[b]pyrano[2,3-i]xanthen-6-one, showed greater potency than the established anticancer agent acronycine in inhibiting the proliferation of L1210 murine leukemia cells. nih.gov

Modulation of Biological Targets and Signaling Pathways

The diverse biological effects of this compound analogues stem from their ability to modulate various biological targets and signaling pathways.

Certain benzoic acid derivatives have been associated with potential neuroprotective and antidepressant effects. researchgate.net These properties may be linked to their anti-inflammatory capabilities, as neuroinflammation is increasingly recognized as a factor in conditions like depression. researchgate.net The presence of benzoic acid derivatives in certain natural extracts has been suggested to contribute to these observed CNS effects. researchgate.net The mechanism could be related to the modulation of inflammatory pathways within the brain.

Enzyme Inhibition Studies (e.g., Histone Deacetylases)

The core structure of this compound, an N-substituted anthranilic acid ester, suggests potential interactions with various enzymes. Histone deacetylases (HDACs) are a family of enzymes crucial for chromatin remodeling and gene expression, making them a target for therapeutic intervention, particularly in cancer. nih.govyoutube.com HDAC inhibitors often possess a pharmacophore consisting of a zinc-binding group, a linker, and a hydrophobic cap that interacts with the enzyme's active site. mdpi.com

The development of HDAC inhibitors is an active area of research, with compounds like Trichostatin A and suberoyl anilide hydroxamic acid (SAHA) serving as pan-HDAC inhibitors. nih.gov More specific inhibitors are also being developed to target particular HDAC classes, which may offer improved efficacy and reduced side effects. youtube.com The potential for this compound analogues to act as HDAC inhibitors would depend on how the cyclohexylamino and methyl benzoate moieties fit into the active site of the HDAC enzyme.

In addition to HDACs, other enzymes like cyclooxygenases (COX) are common targets for anti-inflammatory drugs. Studies on isoxazole (B147169) derivatives have shown selective inhibition of COX-2, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov Similarly, indolizine (B1195054) derivatives have been evaluated as COX-2 inhibitors, with some showing promising activity. nih.gov The structural features of this compound could potentially allow it to interact with the active sites of such enzymes.

Table 1: Examples of Enzyme Inhibition by Analogous Compound Classes

| Compound Class | Enzyme Target | Key Findings |

| Anthraquinones | Histone Deacetylase (HDAC) | Compound 2 from Ventilago denticulata showed 61.27% HDAC inhibition at 40 µg/mL. mdpi.com |

| Isoxazole Derivatives | Cyclooxygenase-2 (COX-2) | Compound C6 was the most potent, with an IC₅₀ value of 0.55 ± 0.03 µM. nih.gov |

| Indolizine Derivatives | Cyclooxygenase-2 (COX-2) | Compound 5a emerged as a promising inhibitor with an IC₅₀ of 5.84 µM. nih.gov |

In Vitro Cytotoxicity Assessments for Safety Profiling

In vitro cytotoxicity assays are fundamental in the early stages of drug discovery and chemical safety assessment to evaluate a compound's potential to cause cell death. While specific cytotoxicity data for this compound is not available, studies on related benzoate and anthranilate derivatives provide a framework for understanding potential effects.

For instance, a study on eugenyl benzoate derivatives tested their cytotoxic activity against the HT29 colorectal cancer cell line. biorxiv.org The IC₅₀ values for these compounds ranged from 26.56 µmol/mL to 286.81 µmol/mL, indicating varying degrees of cytotoxicity depending on the specific substitutions on the benzoate structure. biorxiv.org Another study synthesized novel 2-(phenylcarbamoyl)phenyl 4-substituted benzoates and found that they exhibited no cytotoxicity against human cell lines at the tested concentrations. nih.gov

Table 2: In Vitro Cytotoxicity of Analogous Compound Classes

| Compound Class | Cell Line | IC₅₀ Range |

| Eugenyl Benzoate Derivatives | HT29 (Colorectal Cancer) | 26.56 - 286.81 µmol/mL biorxiv.org |

| 2-(phenylcarbamoyl)phenyl 4-substituted benzoates | Human Cell Lines | No cytotoxicity observed nih.gov |

| Benzofuranoyl-pyrazole Derivatives | HEPG2 (Liver Carcinoma), HELA (Cervix Carcinoma) | Active at low concentrations researchgate.net |

Metabolic Stability and Biotransformation Pathways

Specifically for N-alkyl anthranilic acid esters, it is anticipated that they would be absorbed and then hydrolyzed in the liver to their respective alcohols and N-alkylated anthranilic acids. inchem.org These resulting metabolites are then typically excreted in the urine. inchem.org For example, methyl N-methylanthranilate is hydrolyzed to N-methylanthranilic acid before excretion. inchem.org The body has efficient mechanisms to metabolize these compounds, preventing saturation of metabolic pathways at typical exposure levels. inchem.org

The biosynthesis of anthranilate and its derivatives in organisms like plants and bacteria involves enzymes such as methyltransferases. frontiersin.orgresearchgate.netfrontiersin.org In some pathways, S-adenosyl-L-methionine (SAM) acts as a methyl donor in a one-step conversion, while other routes involve a two-step process utilizing coenzyme A (CoA). researchgate.netfrontiersin.org Engineered strains of Escherichia coli have been used to synthesize various anthranilate derivatives, demonstrating the enzymatic pathways involved in their formation and modification. jmb.or.kr

The metabolic fate of the cyclohexyl group in this compound would likely involve hydroxylation reactions mediated by cytochrome P450 enzymes, a common pathway for the metabolism of cyclic aliphatic structures. The resulting hydroxylated metabolites could then undergo further conjugation reactions before excretion.

Table 3: Common Metabolic Pathways for Anthranilate Derivatives

| Metabolic Reaction | Description | Resulting Metabolites |

| Ester Hydrolysis | Cleavage of the ester bond. | Anthranilic acid derivative and an alcohol. inchem.org |

| N-Dealkylation | Removal of an alkyl group from the nitrogen atom. | Anthranilic acid. |

| Hydroxylation | Addition of a hydroxyl group to the aromatic or cyclohexyl ring. | Hydroxylated derivatives. |

| Conjugation | Attachment of polar molecules like glucuronic acid or glycine. | Water-soluble conjugates for excretion. inchem.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Cyclohexyl Moiety Modifications on Biological and Chemical Properties

The cyclohexyl group is a key structural feature of Methyl 2-(cyclohexylamino)benzoate, primarily contributing to the molecule's lipophilicity and steric bulk. These properties are critical for its interaction with biological targets and its solubility and transport characteristics.

Detailed Research Findings: The non-planar, saturated nature of the cyclohexyl ring allows it to fit into hydrophobic pockets of enzymes or receptors. Modifications to this ring can significantly alter the compound's profile. For instance, studies on other molecular scaffolds have shown that replacing a cyclohexyl ring with a flat phenyl ring can lead to a substantial loss of biological activity, suggesting that the three-dimensional shape of the cyclohexyl group is crucial for proper binding. researchgate.net

Furthermore, the introduction of substituents on the cyclohexyl ring can fine-tune its properties. Adding a double bond to a cyclohexane (B81311) ring in certain amidrazone derivatives was found to significantly alter their anti-inflammatory and antimicrobial activities. mdpi.com This indicates that the rigidity and conformation of the cycloalkane are important determinants of biological function.

Interactive Data Table: Predicted Effects of Cyclohexyl Moiety Modifications

| Modification | Predicted Effect on Lipophilicity | Predicted Effect on Steric Bulk | Potential Impact on Biological Activity |

|---|---|---|---|

| Ring Expansion (e.g., to Cycloheptyl) | Increase | Increase | May alter binding affinity due to steric hindrance or improved fit. |

| Ring Contraction (e.g., to Cyclopentyl) | Decrease | Decrease | Could lead to a loss of activity if the larger ring is optimal for hydrophobic interactions. |

| Introduction of Polar Substituent (e.g., -OH) | Decrease | Increase | May introduce new hydrogen bonding opportunities and alter solubility. |

| Introduction of Non-polar Substituent (e.g., -CH3) | Increase | Increase | Could enhance binding in hydrophobic pockets. |

Role of Benzoate (B1203000) Ester and Amine Functionalities in Reactivity and Interactions

The benzoate ester and secondary amine functionalities are central to the chemical reactivity and intermolecular interactions of this compound.

Detailed Research Findings: The secondary amine acts as a flexible linker connecting the cyclohexyl and benzoate moieties. Its N-H group is a hydrogen bond donor, a critical feature for anchoring the molecule to specific residues, such as aspartate or glutamate, in a protein's active site. nih.gov

The benzoate ester group provides several key interaction points. The carbonyl oxygen is a hydrogen bond acceptor, while the aromatic ring can participate in hydrophobic and π-stacking interactions. nih.gov Esters are susceptible to hydrolysis under both acidic and basic conditions, which can be a metabolic pathway for the compound in a biological system. libretexts.org They can also undergo aminolysis, reacting with amines to form amides. libretexts.orgresearchgate.net The stability of the benzoate ester is significant; it is generally stable under neutral conditions but can be cleaved under harsh acidic or basic environments. organic-chemistry.org

Interactive Data Table: Functional Group Roles in Molecular Interactions

| Functional Group | Potential Role | Type of Interaction |

|---|---|---|

| Amine (-NH-) | Linker, Hydrogen Bond Donor | Covalent, Hydrogen Bonding |

| Ester (-COO-) | Hydrogen Bond Acceptor | Hydrogen Bonding, Dipole-Dipole |

| Methyl Group (-CH3) | Increases Lipophilicity | Van der Waals Forces |

| Aromatic Ring | Hydrophobic Interaction, π-π Stacking | Hydrophobic, π-π Stacking |

Substituent Effects on Aromatic Ring for Modulating Activity and Selectivity

Modifying the substitution pattern on the aromatic ring is a classic strategy in medicinal chemistry to modulate a compound's electronic properties, and thereby its activity and selectivity. Substituents influence the electron density of the benzene (B151609) ring through inductive and resonance effects. libretexts.orglibretexts.org

Detailed Research Findings: Substituents are broadly classified as activating or deactivating. lumenlearning.com

Activating groups (e.g., -NH₂, -OH, -CH₃) donate electron density to the ring, making it more nucleophilic and generally increasing the rate of electrophilic aromatic substitution. libretexts.org

Deactivating groups (e.g., -NO₂, -CN, -C=O) withdraw electron density, making the ring less reactive. lumenlearning.com

The position of the substituent (ortho, meta, or para) also directs further reactions. For example, the amino group (-NH-) already present in this compound is an ortho-, para-directing activator. Studies on aniline (B41778) derivatives show that the effect of a second substituent is significantly greater when it is in the para position compared to the meta position. researchgate.net While specific SAR data on substituted this compound is not available, the principles remain applicable. Introducing an electron-withdrawing group like a nitro group would decrease the electron density of the ring, while an electron-donating group like a methoxy (B1213986) group would increase it, thereby influencing receptor interactions.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry can play a pivotal role in the pharmacological profile of a drug. Although this compound itself is an achiral molecule, the introduction of substituents can create one or more chiral centers, leading to stereoisomers (enantiomers or diastereomers).

Detailed Research Findings: Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, stereoisomers of a compound can exhibit significant differences in binding affinity, efficacy, and metabolism. For instance, if a substituent were added to the cyclohexyl ring or to a linker atom between the main moieties, chiral centers could be formed. The resulting enantiomers would have distinct three-dimensional arrangements. One enantiomer might fit perfectly into a receptor's binding site, eliciting a strong biological response, while the other might bind weakly or not at all. This principle underscores the importance of evaluating the pharmacological activity of individual stereoisomers in drug development.

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net It provides valuable insights into the specific interactions that stabilize the ligand-receptor complex, guiding SAR studies.

Detailed Research Findings: A hypothetical molecular docking study of this compound into a protein active site would likely highlight several key interactions. Docking studies on other inhibitors have shown that specific moieties are crucial for binding. researchgate.netnih.gov For this compound, the following interactions could be anticipated:

The cyclohexyl ring would likely occupy a hydrophobic pocket in the active site, forming van der Waals interactions with non-polar amino acid residues like Leucine, Isoleucine, and Valine.

The amine linker's N-H group could form a critical hydrogen bond with a hydrogen bond acceptor residue, such as the carboxylate side chain of Aspartic acid or Glutamic acid.

The carbonyl oxygen of the benzoate ester could act as a hydrogen bond acceptor, interacting with donor residues like Serine or Threonine.

The aromatic ring of the benzoate moiety could engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

These predicted interactions provide a rational basis for designing derivatives with enhanced potency and selectivity.

Interactive Data Table: Predicted Ligand-Protein Interactions for this compound

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Cyclohexyl Ring | Hydrophobic | Leucine, Valine, Isoleucine, Alanine |

| Amine (N-H) | Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine (backbone carbonyl) |

| Ester (C=O) | Hydrogen Bond (Acceptor) | Serine, Threonine, Lysine, Arginine |

Synthetic Derivatization and Scaffold Expansion

Synthesis of Substituted Methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate Analogues

A significant advancement in the derivatization of the methyl 2-(cyclohexylamino)benzoate scaffold has been achieved through the Ugi three-component reaction (Ugi-3CR). This powerful multicomponent reaction allows for the efficient synthesis of a library of substituted methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate analogues. innovareacademics.inarkat-usa.org The reaction typically involves the condensation of anthranilic acid, various substituted benzaldehydes, and cyclohexyl isocyanide in a suitable solvent like methanol (B129727) at a moderately elevated temperature. arkat-usa.orgnih.gov

The reaction proceeds cleanly and efficiently, accommodating a wide range of substituents on the aromatic aldehyde component. arkat-usa.org This includes both electron-donating groups (e.g., p-methyl, p-methoxy) and electron-withdrawing groups (e.g., p-bromo, p-chloro, m-chloro, p-nitro, m-nitro). arkat-usa.org The use of methanol as a solvent has been found to be particularly effective, leading to high yields of the desired products. arkat-usa.orgnih.gov The resulting Ugi adducts are typically purified by chromatography to afford the final products as powders with distinct melting points. arkat-usa.orgresearchgate.net

The synthesis is notable for its operational simplicity, mild reaction conditions, and the absence of a need for a catalyst. arkat-usa.org This method provides a straightforward and versatile route to a diverse set of analogues, which can be valuable for structure-activity relationship (SAR) studies in drug discovery. innovareacademics.inarkat-usa.org

Table 1: Synthesis of Substituted Methyl 2-((2-(cyclohexylamino)-2-oxo-1-arylethyl)amino)benzoate Analogues via Ugi Reaction. researchgate.net

| Aldehyde Substituent | Product | Yield (%) | Melting Point (°C) |

| 2-chlorophenyl | Methyl 2-((1-(2-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl)amino)benzoate | 85 | 185-187 |

| 4-chlorophenyl | Methyl 2-((1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl)amino)benzoate | 92 | 190-192 |

| 3-chlorophenyl | Methyl 2-((1-(3-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl)amino)benzoate | 89 | 139-140 |

| 4-fluorophenyl | Methyl 2-((1-(4-fluorophenyl)-2-(cyclohexylamino)-2-oxoethyl)amino)benzoate | 93 | 199-200 |

Construction of Bis-benzoate Derivatives with Dual Functionality

The available scientific literature from the conducted searches does not provide specific examples of the construction of bis-benzoate derivatives with dual functionality directly from the this compound core. While the synthesis of various benzoate (B1203000) derivatives is a common practice in medicinal chemistry, the specific application to create dimeric or dual-functionality molecules originating from this compound is not explicitly detailed in the reviewed sources.

Exploration of Heterocyclic Annulation and Modifications

While direct examples of heterocyclic annulation starting from this compound are not explicitly detailed in the searched literature, the core structure, being a derivative of anthranilic acid, suggests a high potential for such modifications. Anthranilate derivatives are well-known precursors for the synthesis of various fused heterocyclic systems, most notably quinazolinones. innovareacademics.innih.govnih.govmdpi.com

Generally, the synthesis of quinazolinones from anthranilates involves the reaction of the anthranilate with a suitable reagent to form an intermediate, which then undergoes cyclization. nih.govmdpi.com For instance, methyl anthranilate can be acylated and then treated with hydrazine (B178648) to form a 3-amino-2-methyl-4-(3H)-quinazolinone. innovareacademics.in Another common route involves the condensation of anthranilic acid with an acyl chloride to form a benzoxazinone (B8607429) intermediate, which upon reaction with an amine, yields the corresponding quinazolinone derivative. nih.gov

Based on these established principles, it can be postulated that this compound could undergo intramolecular cyclization or react with other components to form heterocyclic structures. The presence of the secondary amine and the ester functionality provides reactive sites for such transformations. For example, the amino group could be acylated, followed by a base- or acid-catalyzed cyclization to yield a quinazolinone derivative with the cyclohexyl group at the 1-position. However, specific experimental details and characterization of such products derived directly from this compound are not available in the reviewed literature.

Development of Hybrid Molecules Incorporating the this compound Core

The development of hybrid molecules that incorporate the this compound core is not extensively documented in the currently available scientific literature based on the conducted searches. The concept of creating hybrid molecules by combining different pharmacophores is a common strategy in drug design to achieve multi-target activity or improved pharmacokinetic profiles. However, specific examples of such hybrids originating from the this compound scaffold have not been identified in the reviewed sources.

Reaction Mechanisms and Kinetic Studies

Detailed Mechanistic Pathways of Multicomponent Reactions (Ugi, Passerini)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic step to form a product that incorporates substantial portions of all reactants. The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs relevant to the synthesis of complex amides.

Ugi Reaction

The Ugi four-component condensation (U-4CC) is a powerful tool for creating α-aminoacyl amide derivatives, which are peptidomimetics with potential pharmaceutical applications. organic-chemistry.org A key example is the synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate derivatives, which proceeds via an Ugi reaction involving anthranilic acid (as the amine component), an aldehyde, and cyclohexyl isocyanide. arkat-usa.org

The reaction mechanism is understood to proceed through several reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion wikipedia.org:

Imine Formation: The reaction initiates with the condensation of the amine (anthranilic acid) and the aldehyde, forming a Schiff base, or imine (Intermediate A), with the elimination of a water molecule. arkat-usa.org

Nitrilium Ion Formation: The acidic proton from the carboxylic acid group of anthranilic acid protonates the imine. This is followed by a nucleophilic attack from the carbon atom of the isocyanide onto the iminium carbon, yielding a nitrilium ion intermediate (Intermediate B). arkat-usa.orgwikipedia.org

Adduct Formation: The carboxylate anion then attacks the nitrilium ion in a second nucleophilic addition. wikipedia.org

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer known as the Mumm rearrangement, which results in the stable final bis-amide product. wikipedia.org

Passerini Reaction

The Passerini reaction is a three-component reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While it does not directly yield Methyl 2-(cyclohexylamino)benzoate, its mechanism is foundational to isocyanide chemistry and can occur as a competing reaction to the Ugi reaction. wikipedia.org The mechanism is highly dependent on the solvent used. wikipedia.org

Concerted Mechanism: In non-polar, aprotic solvents, the reaction is believed to proceed through a concerted pathway. wikipedia.org Hydrogen bonding between the carboxylic acid and the carbonyl compound forms a cluster that reacts with the isocyanide via a cyclic, non-polar transition state. organic-chemistry.orgnih.gov

Ionic Mechanism: In polar solvents like methanol (B129727) or water, an ionic mechanism is proposed. The carbonyl group is first protonated, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then attacked by the carboxylate anion, leading to the final product after acyl transfer. wikipedia.org

Investigation of Reductive Amination Reaction Kinetics and Intermediates

While multicomponent reactions provide a sophisticated route, a more direct synthesis of this compound can be envisioned through reductive amination. This process would involve the reaction of methyl 2-oxobenzoate (methyl 2-formylbenzoate) with cyclohexylamine (B46788).

The generally accepted mechanism proceeds in two main stages:

Imine/Enamine Formation: Cyclohexylamine acts as a nucleophile, attacking the carbonyl carbon of the benzoate (B1203000) derivative. This is followed by the elimination of water to form a protonated imine (iminium ion) intermediate.

Reduction: The iminium ion is then reduced by a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield the final secondary amine product, this compound.

The kinetics of this reaction are influenced by factors including pH, which affects both the rate of iminium ion formation and the stability of the reducing agent, as well as reactant concentrations and temperature. Specific kinetic data and intermediate analysis for the synthesis of this compound via this method are not detailed in the surveyed literature.

Role of Solvent Effects and Hydrogen Bonding in Reaction Acceleration

The choice of solvent and the presence of hydrogen bonding play a critical role in dictating the pathway and rate of chemical reactions.

Solvent Effects The polarity and protic nature of the solvent can significantly influence reaction outcomes.

In the Ugi reaction for the synthesis of methyl 2-((2-(cyclohexylamino)-1-(4-nitrophenyl)-2-oxoethyl)amino)benzoate, methanol was identified as a highly effective solvent, providing a 98% yield. arkat-usa.orgresearchgate.net Polar protic solvents like methanol and ethanol, as well as polar aprotic solvents, are generally favored for the Ugi reaction. wikipedia.orgnih.gov However, the precise influence of the solvent is complex and not fully understood. nih.gov

Conversely, the Passerini reaction is typically faster in non-polar, aprotic solvents such as dichloromethane (B109758) and tetrahydrofuran, which favors the proposed non-polar cyclic transition state. nih.gov The use of polar alcohols can suppress the Passerini reaction, which is a useful strategy when it appears as an unwanted side reaction in an Ugi process. nih.gov

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | MeOH | 12 | 98 |

| 2 | EtOH | 12 | 90 |

| 3 | CH2Cl2 | 18 | 70 |

| 4 | THF | 18 | 65 |

| 5 | CH3CN | 18 | 75 |

| 6 | H2O | 24 | Trace |

Hydrogen Bonding Hydrogen bonding is a critical non-covalent interaction that influences reaction mechanisms and molecular stability.

In the Passerini reaction , hydrogen bonding is believed to be essential for the formation of the cyclic transition state in the concerted mechanism. organic-chemistry.org

In the solid state, the supramolecular structure of related benzoate derivatives is often stabilized by a network of hydrogen bonds. For instance, intramolecular N—H⋯O hydrogen bonds are observed in the crystal structure of methyl 2-(3-chlorobenzamido)benzoate. nih.gov Similarly, weak intermolecular hydrogen bonds (e.g., C—H⋯O) can form chains and layers that define the crystal packing. nih.gov These interactions play a crucial role in the cohesion and stability of the molecular assembly.

Catalyst-Substrate Interactions in Catalytic Synthesis

While many multicomponent reactions proceed without a catalyst, catalytic systems can enhance reaction rates and selectivity.

The Ugi synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate derivatives is noted for proceeding efficiently under mild conditions without the need for a catalyst. arkat-usa.org

In contrast, certain variants of the Passerini reaction can be accelerated by catalysts. For example, a Lewis acid catalyst like a (salen)Al(iii) complex has been used in a Passerini-like reaction to synthesize tetrazole derivatives. nih.gov The catalyst likely interacts with the carbonyl component, activating it towards nucleophilic attack by the isocyanide.

For fundamental reactions like esterification to form the methyl benzoate moiety, acid catalysis is standard. Solid acid catalysts, such as zirconium/titanium oxides, can be used. researchgate.net In this scenario, the catalyst-substrate interaction involves the protonation of the carbonyl oxygen of the benzoic acid by an acid site on the catalyst surface. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by methanol and thus lowering the activation energy of the esterification process. researchgate.net

Emerging Research Avenues and Future Directions

Advanced Material Science Applications

While direct, large-scale applications of Methyl 2-(cyclohexylamino)benzoate in material science are still emerging, the broader class of N-substituted anthranilate derivatives serves as a significant indicator of its potential. These derivatives are recognized as crucial intermediates and building blocks in the synthesis of complex functional materials.

Researchers have successfully utilized N-substituted anthranilates in polymer-supported synthesis to create libraries of compounds with potential biological and material applications. nih.govsemanticscholar.org For instance, they are key precursors in the synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones, a class of compounds investigated for their cytotoxic and other biological activities. nih.govsemanticscholar.org The adaptability of the anthranilate scaffold allows for the introduction of various substituents, like the cyclohexyl group, which can modulate the physical and chemical properties of the resulting polymers or materials. The cyclohexyl moiety, in particular, can impart increased hydrophobicity and rigidity, properties that are desirable in the development of specialized polymers, coatings, and other advanced materials. Future research is anticipated to directly explore how incorporating this compound into polymer backbones or as a functional additive can enhance thermal stability, optical properties, or resistance to degradation.

Chemoinformatic and Machine Learning Approaches in Derivative Design

The advent of chemo-informatics and machine learning has revolutionized the process of drug discovery and molecular design, moving from serendipitous discovery to targeted creation. researchgate.net These computational tools are being increasingly applied to the design of derivatives of foundational molecules like anthranilic acid. nih.gov Machine learning algorithms can build predictive models from existing chemical datasets to screen for novel compounds with high biological activity. researchgate.netnih.gov

For a compound such as this compound, machine learning models can be trained on datasets of similar anthranilate derivatives to predict their potential efficacy against various biological targets. nih.govnih.gov These models analyze structure-activity relationships (SAR), learning how specific structural features, such as the N-cyclohexyl group, influence a molecule's function. ijpsjournal.com By inputting the structure of this compound, these algorithms can predict its binding affinity to different receptors, potential off-target effects, and even its metabolic stability.

This data-driven approach allows for the in silico design of novel derivatives with optimized properties before any resource-intensive laboratory synthesis is undertaken. For example, models could suggest modifications to the cyclohexyl ring or the benzoate (B1203000) moiety to enhance a desired therapeutic effect or to minimize potential toxicity. The use of generative models, a subset of machine learning, can even propose entirely new molecular structures based on the anthranilate scaffold that are predicted to have high efficacy. youtube.com

Table 1: Application of Machine Learning in Derivative Design

| Machine Learning Technique | Application in Derivative Design | Potential Outcome for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on molecular structure. | Identification of key structural features for enhanced therapeutic effect. |